![molecular formula C17H19N3O3 B7641872 2-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7641872.png)
2-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-2-phenylacetic acid
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Overview
Description
2-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-2-phenylacetic acid, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dentistry. CPP-ACP is a promising agent for the prevention and treatment of dental caries, which is a prevalent oral disease caused by the demineralization of tooth enamel.
Mechanism of Action
2-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-2-phenylacetic acid works by binding to tooth enamel and forming a protective layer that prevents demineralization. It also promotes the remineralization of enamel by delivering calcium and phosphate ions to the tooth surface. This compound has been shown to increase the concentration of calcium and phosphate ions in the oral environment, which can help to prevent the growth of oral bacteria.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to inhibit the growth of Streptococcus mutans, a bacterium that is known to cause dental caries. This compound has also been shown to increase the concentration of calcium and phosphate ions in the oral environment, which can help to prevent the growth of oral bacteria. Additionally, this compound has been shown to promote the remineralization of enamel, which can help to prevent tooth decay.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-2-phenylacetic acid in lab experiments is that it is a relatively inexpensive compound to produce. Additionally, this compound has been extensively studied, and there is a large body of literature on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its effects can be difficult to quantify. Additionally, the optimal concentration of this compound for a given application may vary depending on the specific experimental conditions.
Future Directions
There are many potential future directions for research on 2-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-2-phenylacetic acid. One area of interest is the development of new formulations of this compound that can be used in a wider range of dental applications. Additionally, further research is needed to better understand the mechanism of action of this compound and to optimize its use in dental treatments. Finally, there is a need for clinical trials to determine the efficacy of this compound in preventing and treating dental caries in humans.
Synthesis Methods
2-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-2-phenylacetic acid is synthesized by the reaction of pyrazole-3-carboxylic acid with cyclopentylamine, followed by the addition of phenylacetic acid. The resulting compound is purified through a series of chromatography steps to obtain pure this compound.
Scientific Research Applications
2-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-2-phenylacetic acid has been extensively studied for its potential use in dental applications. It has been shown to remineralize enamel, inhibit the growth of oral bacteria, and reduce the progression of dental caries. This compound has also been investigated for its potential use in orthodontic treatment, as it can prevent white spot lesions that commonly occur during orthodontic treatment.
properties
IUPAC Name |
2-[(1-cyclopentylpyrazole-3-carbonyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(14-10-11-20(19-14)13-8-4-5-9-13)18-15(17(22)23)12-6-2-1-3-7-12/h1-3,6-7,10-11,13,15H,4-5,8-9H2,(H,18,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYIKHXDAJZPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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